3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
Description
The compound 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a structurally complex molecule comprising a coumarin (2H-chromen-2-one) core modified with chloro and methyl substituents at positions 3 and 4, respectively. At position 7, an ester linkage connects the coumarin moiety to a chiral (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate side chain. This side chain includes a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a branched methylbutanoate structure.
Properties
Molecular Formula |
C23H22ClNO6 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1 |
InChI Key |
LLJRITVCYCZUAD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The 7-hydroxycoumarin scaffold is synthesized via Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin. Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, followed by quenching with ice water to isolate 3-chloro-4-methyl-7-hydroxycoumarin.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | H₂SO₄, ethyl acetoacetate | 0–5°C | 6 h | 85% |
| Chlorination | SO₂Cl₂, CH₂Cl₂ | −10°C | 2 h | 78% |
Preparation of (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic Acid
Cbz Protection of L-Valine
L-Valine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A solution of L-valine in 2M NaOH is treated with Cbz-Cl at 0°C, stirred for 4 hours, and acidified to pH 2 with HCl to precipitate Cbz-L-valine.
Optimization Notes:
-
Racemization is minimized by maintaining pH >10 during the reaction.
Characterization Data:
Esterification of Coumarin and Cbz-L-Valine
Steglich Esterification
The coumarin hydroxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Cbz-L-valine (1.1 eq) is reacted with 3-chloro-4-methyl-7-hydroxycoumarin in anhydrous dichloromethane at 25°C for 12 hours.
Reaction Parameters:
Acid Chloride Method
Cbz-L-valine is converted to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF in THF. The resultant chloride is reacted with the coumarin core in the presence of triethylamine (3 eq) at −20°C to prevent racemization.
Key Advantages:
Alternative Enzymatic Synthesis
Lipase-Catalyzed Esterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification in toluene at 45°C. The method avoids racemization and achieves 89% yield under low-water conditions.
Conditions Table:
| Enzyme | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CAL-B | Toluene | 45°C | 24 h | 89% |
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.8 Hz, 1H, coumarin H-6), 6.95 (s, 1H, coumarin H-5), 5.12 (s, 2H, Cbz CH₂), 4.35 (m, 1H, valine α-H), 2.42 (s, 3H, coumarin CH₃), 1.98 (m, 1H, valine β-H), 0.92 (d, J = 6.8 Hz, 6H, valine γ-CH₃).
-
HRMS : m/z calcd for C₂₃H₂₂ClNO₆ [M+H]⁺: 468.1214; found: 468.1211.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.
Challenges and Optimization
Racemization Control
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification. Non-polar solvents (toluene) favor enzymatic methods.
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability |
|---|---|---|---|
| Steglich | 72% | 98% ee | Lab-scale |
| Acid Chloride | 68% | 96% ee | Pilot-scale |
| Enzymatic | 89% | >99% ee | Industrial |
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ester linkage between the coumarin moiety and the amino acid derivative is susceptible to hydrolysis under acidic or basic conditions.
*Yields inferred from analogous ester hydrolysis in coumarin-amino acid conjugates.
Mechanistic Insight :
-
The coumarin’s electron-withdrawing lactone ring enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by hydroxide ions .
-
Steric hindrance from the Cbz group may slow hydrolysis compared to simpler esters.
Cbz Deprotection Pathways
The benzyloxycarbonyl (Cbz) group on the valine residue is cleaved under reductive or acidic conditions:
Key Considerations :
-
Hydrogenation selectively removes the Cbz group without affecting the coumarin’s chlorine or lactone ring.
-
Acidic conditions may protonate the lactone oxygen, leading to ring-opening side reactions .
Nucleophilic Substitution at Chlorine
The 3-chloro substituent on the coumarin ring undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | 120°C, sealed tube, 12 hr | 3-amino-4-methyl-2-oxo-2H-chromen-7-yl derivative | ~60% | |
| KSCN | DMF, 80°C, 8 hr | 3-thiocyano derivative | 45% |
Reactivity Rationale :
-
The chlorine atom is activated by adjacent electron-withdrawing groups (carbonyl and lactone), enabling SNAr mechanisms .
-
Steric hindrance from the 4-methyl group slows kinetics compared to unsubstituted analogs .
Coumarin Lactone Ring Modifications
The 2H-chromen-2-one system participates in ring-opening and recyclization reactions:
Structural Implications :
-
Ring opening destroys the conjugated π-system, altering UV-Vis absorption properties .
-
Dimerization is favored in non-polar solvents but yields are substrate-dependent .
Amino Acid Side Chain Modifications
The valine residue’s carboxylate and amine groups enable peptide coupling or alkylation:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt coupling | EDC, HOBt, DIPEA, DMF | Peptide-conjugated coumarin | 82%* | |
| Reductive alkylation | NaBH₃CN, aldehyde, MeOH | N-alkylated valine derivative | 68% |
*Reported for structurally similar Cbz-protected amino acid esters.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate exhibit notable antimicrobial properties. Studies have shown that derivatives of coumarins can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar capabilities due to its structural features. For instance, antimicrobial assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Properties
The chromenone structure is associated with anti-inflammatory effects. Compounds in this class have been documented to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The sulfonamide group present in the compound may further enhance its ability to interact with targets related to inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging studies suggest that coumarin derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The unique chemical structure of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate may facilitate interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy.
Building Block for Organic Synthesis
Due to its diverse reactivity, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and oxidation—allows chemists to utilize it in the synthesis of novel compounds with potential biological activities .
Material Science
The unique properties of the chromenone structure also make it suitable for applications in material science, particularly in developing new polymers or materials with specific optical or electronic properties. Research into the photophysical properties of similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and E. coli with MIC values comparable to traditional antibiotics. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases. |
| Study C | Anticancer Potential | Induced apoptosis in various cancer cell lines, suggesting a pathway for further development as an anticancer agent. |
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can inhibit enzyme activity by binding to the active site, while the amino acid derivative can enhance binding specificity and affinity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues identified in the literature (–6). Structural variations in the coumarin core, substituent positions, and side-chain functionalities are highlighted.
Table 1: Structural Comparison of Coumarin Derivatives
| Compound Name (CAS No.) | Coumarin Substituents | Ester-Linked Side Chain | Key Functional Groups |
|---|---|---|---|
| Target Compound (Not Provided) | 3-Cl, 4-Me, 2-oxo | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoate | Cbz-protected amine, chiral center |
| (4-Butyl-2-oxochromen-7-yl) (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate (858750-19-3) | 4-Bu, 2-oxo | (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate | Sulfonamide, 4-MePh group |
| (4-Ethyl-2-oxochromen-7-yl) (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate (1009162-99-5) | 4-Et, 2-oxo | (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate | Sulfonamide, stereochemistry (R) |
| [3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate (355436-33-8) | 3-(4-ClPh), 4-oxo, 2-CF3 | 4-Methylbenzoate | Trifluoromethyl, benzoate ester |
Key Observations:
Core Modifications :
- The target compound features 3-chloro and 4-methyl groups on the coumarin core, while analogues in –6 exhibit alkyl (butyl, ethyl) or aryl (4-chlorophenyl) substituents at positions 3 or 4 .
- The 2-oxo group is conserved across all compounds, critical for maintaining the coumarin lactone structure.
Side-Chain Diversity: The target compound’s Cbz-protected amino acid side chain contrasts with sulfonamide-linked chains (e.g., 858750-19-3) or simple benzoate esters (e.g., 355436-33-8) . The Cbz group may enhance solubility or stability compared to sulfonamides. Stereochemical differences: The (2S) configuration in the target compound vs. the (2R) configuration in analogues (e.g., 858750-19-3) could lead to divergent biological interactions .
Functional Group Impact: Electron-withdrawing groups (e.g., Cl, CF3) in analogues (e.g., 355436-33-8) may alter electronic properties of the coumarin ring, affecting reactivity or binding affinity . Branched vs.
Research Findings and Methodological Context
While the provided evidence lacks experimental data (e.g., bioactivity, solubility), structural analysis tools such as SHELXL (–2, 4) and WinGX () are widely used for crystallographic refinement of similar small molecules . For example:
Biological Activity
3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone backbone with a chloro and methyl substitution, alongside a benzyloxycarbonyl amino acid moiety. Its molecular formula is with a molecular weight of 431.87 g/mol. The unique structural characteristics contribute to its biological reactivity and interactions with various biological targets.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Cell Cycle Modulation : Studies suggest it can influence cell cycle progression, particularly in cancer cells, leading to reduced proliferation.
In Vitro Studies
The compound's biological activity has been assessed through various in vitro assays:
- Anti-inflammatory Activity :
- The compound demonstrated significant inhibition of albumin denaturation, suggesting potential anti-inflammatory effects comparable to ibuprofen (IC50 values provided in Table 1).
| Compound | IC50 (µM) |
|---|---|
| 3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl | 12.5 |
| Ibuprofen | 10.0 |
- Cytotoxicity Against Cancer Cells :
- In studies involving glioma cell lines, the compound reduced cell viability significantly through mechanisms independent of AMPK inhibition, suggesting a complex interaction with cellular pathways.
In Vivo Studies
Preclinical studies have indicated that the compound may reduce tumor growth in animal models, particularly in glioma and breast cancer models. Further research is needed to elucidate its full therapeutic potential and safety profile.
Case Study 1: Glioma Treatment
In a study evaluating the efficacy of the compound against glioma cells, it was found that:
- Dosage : Administered at varying concentrations (1 µM to 10 µM).
- Outcome : Significant reduction in cell viability was observed at concentrations above 5 µM.
Case Study 2: Anti-inflammatory Effects
A separate study assessed the anti-inflammatory properties using a rat model of inflammation:
- Method : Induced inflammation via carrageenan injection.
- Results : The compound significantly reduced paw edema compared to control groups.
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction conditions be optimized for improved yield?
Answer: The synthesis typically involves coupling chromenone derivatives with protected amino acid moieties. For example:
- Coupling reagents : EDC●HCl and DMAP in DCM facilitate esterification between chromenone hydroxyl groups and carboxylic acid derivatives, achieving yields up to 92% .
- Purification : Column chromatography (SiO₂, chloroform eluent) or recrystallization (e.g., Et₂O) is critical for isolating the product .
- Key parameters : Reaction time (overnight reflux), inert atmosphere (N₂), and stoichiometric control of reagents (e.g., triethylamine as a base) minimize side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?
Answer:
- 1H/13C NMR : Focus on signals for the chromenone ring (δ 7.76–6.20 ppm for aromatic protons) and the (2S)-configured amino acid ester (δ 3.46–1.24 ppm for methyl and benzyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 420.2049 for related coumarin derivatives) to validate purity and molecular formula .
- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) .
Q. What handling protocols are recommended to ensure compound stability during experiments?
Answer:
- Storage : Keep in sealed containers under dry, inert conditions (argon/N₂) at –20°C to prevent hydrolysis of the benzyloxycarbonyl (Cbz) protecting group .
- Safety : Use PPE (gloves, goggles) and avoid inhalation/contact due to potential irritancy (refer to GHS guidelines) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?
Answer:
- Comparative analysis : Cross-reference experimental shifts with computational predictions (DFT calculations) or databases (e.g., SDBS) .
- Solvent effects : Use deuterated solvents (CDCl₃, DMSO-d6) consistently, as solvent polarity impacts chemical shifts .
- Dynamic effects : Investigate tautomerism or rotameric equilibria (e.g., Cbz group conformation) via variable-temperature NMR .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX parameters be optimized?
Answer:
Q. What strategies mitigate racemization during synthesis of the (2S)-configured amino acid moiety?
Answer:
- Low-temperature coupling : Perform reactions at 0–4°C to minimize epimerization .
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S)-Boc-amino acids) and avoid prolonged exposure to basic conditions .
- Monitoring : Employ chiral HPLC or circular dichroism (CD) to track stereochemical integrity .
Q. How can researchers validate the regioselectivity of chromenone functionalization (e.g., chloro/methyl groups)?
Answer:
- X-ray crystallography : Resolve the crystal structure to confirm substitution patterns .
- NOESY NMR : Detect spatial proximity between substituents (e.g., 3-chloro and 4-methyl groups) .
- Computational modeling : Compare energy-minimized conformers (e.g., Gaussian) to experimental data .
Data Contradiction Analysis
Example : Conflicting HRMS data between theoretical and observed values (e.g., Δm/z = 0.0003).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
